molecular formula C21H17ClN4O3S2 B11333500 Ethyl {2-[({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate

Ethyl {2-[({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B11333500
M. Wt: 473.0 g/mol
InChI Key: SSFQFEZNJJCTOR-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that features a thiazole ring, a cyanopyridine moiety, and a chlorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-haloketones with thioamides.

    Introduction of the Cyanopyridine Moiety: This step involves the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a cyanating agent.

    Attachment of the Chlorophenyl Group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterifying the product to obtain the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the cyanopyridine moiety can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (NH₃, OH⁻) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives and substituted aromatic compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H17ClN4O3S2

Molecular Weight

473.0 g/mol

IUPAC Name

ethyl 2-[2-[[2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H17ClN4O3S2/c1-2-29-19(28)9-16-11-31-21(24-16)26-18(27)12-30-20-14(10-23)5-8-17(25-20)13-3-6-15(22)7-4-13/h3-8,11H,2,9,12H2,1H3,(H,24,26,27)

InChI Key

SSFQFEZNJJCTOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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